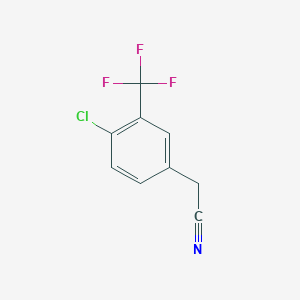

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Description

Molecular Geometry and Bonding Analysis

The molecular structure of this compound exhibits a complex arrangement of functional groups that significantly influence its overall geometry and bonding characteristics. The compound possesses the molecular formula C₉H₅ClF₃N with a molecular weight of 219.59 grams per mole, as documented in chemical databases. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile, which accurately reflects its substitution pattern and functional group arrangement.

The aromatic ring system forms the central structural framework, with the chloro substituent positioned at the para position (carbon-4) and the trifluoromethyl group at the meta position (carbon-3) relative to the acetonitrile side chain attachment point. This substitution pattern creates a distinctive electronic environment that affects the overall molecular geometry. The acetonitrile functional group extends from the aromatic ring, contributing to the linear character of this portion of the molecule due to the triple bond between carbon and nitrogen atoms.

Bond length analysis reveals important structural features that distinguish this compound from simpler aromatic systems. The carbon-nitrogen triple bond in the nitrile functional group exhibits a characteristic length of approximately 1.157 angstroms, consistent with experimental data for aromatic nitriles. This bond length falls within the typical range for carbon-nitrogen triple bonds in aromatic systems, which varies from 1.153 to 1.164 angstroms depending on the electronic environment. The presence of electron-withdrawing substituents on the aromatic ring can influence this bond length through resonance and inductive effects.

The carbon-chlorine bond in the aromatic system demonstrates shortened characteristics compared to aliphatic carbon-chlorine bonds. Research indicates that aromatic carbon-chlorine bonds, such as those found in chlorobenzene derivatives, are approximately 0.060 angstroms shorter than their aliphatic counterparts. This shortening results from the unique electronic environment of the aromatic system, where electron density distribution between the carbon and chlorine atoms becomes more balanced due to the delocalized nature of the aromatic electrons.

The trifluoromethyl group contributes significantly to the molecular geometry through its tetrahedral arrangement around the carbon atom bonded to three fluorine atoms. This group exhibits strong electron-withdrawing characteristics and creates steric effects that influence the overall molecular conformation. The carbon-fluorine bonds in the trifluoromethyl group are among the strongest single bonds in organic chemistry, contributing to the stability and unique properties of this functional group.

Electronic Structure and Substituent Effects

The electronic structure of this compound is fundamentally shaped by the combined effects of multiple electron-withdrawing substituents attached to the aromatic ring system. The trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, exhibiting Hammett sigma constants that quantify its electronic effects on aromatic systems. The meta position sigma constant for the trifluoromethyl group is 0.43, while the para position value reaches 0.54, indicating strong electron-withdrawal capabilities.

The chloro substituent also contributes significant electron-withdrawing character to the aromatic system, though to a lesser extent than the trifluoromethyl group. The Hammett sigma constants for chlorine demonstrate values of 0.37 for the meta position and 0.23 for the para position. These values indicate that chlorine exhibits stronger electron-withdrawing effects when positioned meta to the reaction center compared to the para position, due to the predominance of inductive effects over resonance stabilization in the meta position.

The cyano functional group in the acetonitrile moiety represents another powerful electron-withdrawing substituent with Hammett sigma constants of 0.56 for the meta position and 0.66 for the para position. The combination of these three electron-withdrawing groups creates a highly electron-deficient aromatic system that significantly affects the compound's reactivity and physical properties. The cumulative effect of these substituents results in a substantial depletion of electron density from the aromatic ring, making the system highly susceptible to nucleophilic attack and resistant to electrophilic substitution reactions.

The electronic effects extend beyond simple additive contributions due to the complex interplay between inductive and resonance effects. The trifluoromethyl group operates primarily through inductive electron withdrawal, drawing electron density through the sigma bond framework. The chloro substituent exhibits both inductive and resonance effects, with the inductive component dominating due to the electronegativity difference between chlorine and carbon. The cyano group demonstrates strong electron withdrawal through both inductive and resonance mechanisms, with the triple bond providing an effective pathway for electron delocalization.

These electronic effects manifest in altered chemical shift patterns in nuclear magnetic resonance spectroscopy, modified ultraviolet absorption characteristics, and distinctive reactivity patterns. The electron-deficient nature of the aromatic system results in downfield chemical shifts for aromatic protons in proton nuclear magnetic resonance spectroscopy, reflecting the decreased electron density around these nuclei. The electronic structure also influences the compound's dipole moment and polarity, affecting its solubility characteristics and intermolecular interactions.

Comparative Analysis of Positional Isomers

The structural characterization of this compound gains additional depth through comparison with its positional isomers, which demonstrate how subtle changes in substituent positioning can dramatically affect molecular properties and behavior. Several closely related isomers provide valuable comparative insights into the relationship between structure and properties in this chemical series.

The compound 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile represents a significant positional isomer where the trifluoromethyl group occupies the ortho position (carbon-2) relative to the acetonitrile attachment point, rather than the meta position (carbon-3). This isomer maintains the same molecular formula C₉H₅ClF₃N and molecular weight of 219.59 grams per mole, but exhibits distinctly different physical and chemical properties due to the altered substitution pattern. The ortho positioning of the trifluoromethyl group creates additional steric interactions with the acetonitrile side chain, potentially affecting the molecule's preferred conformation and reactivity.

Another important comparative compound is 2-Chloro-3-(trifluoromethyl)phenylacetonitrile, which features the chloro substituent at the ortho position (carbon-2) and the trifluoromethyl group at the meta position (carbon-3). This isomer demonstrates how exchanging the positions of the chloro and trifluoromethyl substituents affects the overall electronic distribution and molecular properties. The compound exhibits a melting point range of 56-59 degrees Celsius and a predicted boiling point of 256.1 degrees Celsius, providing reference points for comparing thermal properties across the isomer series.

The isomer 3-Chloro-2-(trifluoromethyl)phenylacetonitrile presents yet another substitution pattern, with the chloro group at the meta position (carbon-3) and the trifluoromethyl group at the ortho position (carbon-2) relative to the acetonitrile attachment. This compound maintains the same molecular formula and weight as the other isomers but exhibits unique structural characteristics due to the specific arrangement of electron-withdrawing substituents around the aromatic ring.

Comparative analysis reveals that the positioning of electron-withdrawing substituents significantly affects the electronic environment of the aromatic system and the reactivity of the acetonitrile functional group. Ortho positioning of substituents introduces steric effects that can influence molecular conformation and limit access to reactive sites. Meta positioning tends to enhance inductive effects while minimizing direct resonance interactions with the reaction center. Para positioning allows for maximum resonance interaction while maintaining moderate steric effects.

The different isomers also exhibit varying degrees of symmetry and dipole moment contributions, affecting their physical properties such as solubility, melting point, and intermolecular interactions. These structural variations provide insights into the fundamental principles governing aromatic substitution effects and demonstrate the importance of precise structural characterization in understanding chemical behavior.

The spectroscopic properties of these isomers show diagnostic differences that enable their identification and characterization. Nuclear magnetic resonance spectroscopy reveals distinct coupling patterns and chemical shift distributions that reflect the unique electronic environments created by different substitution patterns. Mass spectrometry provides consistent molecular ion peaks across the isomer series while showing characteristic fragmentation patterns that depend on the specific arrangement of functional groups.

Properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHNQKBCGYUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407439 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22902-82-5 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed:

Oxidation: 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-(4-Chloro-3-(trifluoromethyl)phenyl)ethylamine.

Substitution: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable for developing new materials and specialty chemicals.

Biology

Research indicates that 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile exhibits potential biological activities , particularly antimicrobial and anticancer properties. Studies have shown that at higher concentrations, this compound can inhibit the growth of Candida albicans, suggesting its utility as an antifungal agent.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing new therapeutic agents targeting specific biological pathways. The presence of the trifluoromethyl group enhances its pharmacological profile by improving metabolic stability and bioavailability.

Case Studies

- In Vitro Studies : A study on the effects of this compound on Candida albicans demonstrated complete inhibition of fungal growth at concentrations of 100 µg/mL, indicating strong antifungal potential.

- Comparative Analysis : Comparative studies with established antifungal agents like amphotericin B revealed that this compound exhibits comparable efficacy at specific concentrations, suggesting its potential as an alternative treatment option.

Potential Therapeutic Applications

The compound's antimicrobial properties are noteworthy; however, its role in drug development extends beyond that. The trifluoromethyl group is known to improve the potency of compounds against various biological targets, including enzymes involved in disease pathways. This makes it a candidate for further exploration in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of enzymatic activities, influencing various cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis with analogous acetonitrile derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro and trifluoromethyl groups in the target compound increase electrophilicity at the benzylic position, enhancing its utility in forming carbon-nitrogen bonds (e.g., ureas, amides) compared to methoxy or fluoro substituents .

- Molecular Weight and Stability : The trifluoromethyl group contributes to higher molecular weight and lipophilicity, improving membrane permeability in drug candidates like Sorafenib Tosylate, which incorporates the same substituent pattern for kinase inhibition .

- Safety and Handling : Compounds with chloro/trifluoromethyl groups may exhibit distinct toxicity profiles. For example, the target compound’s derivatives are associated with anticancer activity , while fluoro-methoxy analogs are classified as toxic ([劇]III) and require stringent storage conditions .

Biological Activity

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, properties, and biological relevance, particularly focusing on its antimicrobial and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClF3N. The compound features a phenyl ring with a chloro group at the para position and a trifluoromethyl group at the meta position relative to the acetonitrile group. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 221.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents, poorly soluble in water |

| LogP (Octanol-water partition coefficient) | Not specified |

Synthesis

The synthesis of this compound typically involves several key steps, including the introduction of the chloro and trifluoromethyl groups onto the phenyl ring. Various synthetic routes have been explored to optimize yield and purity, often utilizing advanced techniques such as continuous flow reactors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that this compound could serve as a potential antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Bacillus cereus | 16 |

| Candida albicans | 64 |

The mechanism behind its antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity, although further studies are needed to elucidate the exact pathways.

Potential Therapeutic Applications

In addition to its antimicrobial properties, this compound has been investigated for its potential role in drug development. The trifluoromethyl group is known to enhance the pharmacological profile of compounds by improving their metabolic stability and bioavailability. Research indicates that compounds containing this functional group often show improved potency against various biological targets, including enzymes involved in disease pathways.

Case Studies

- In Vitro Studies : A study examining the compound's effects on Candida albicans demonstrated that at higher concentrations (100 µg), it completely inhibited fungal growth, indicating a strong antifungal potential .

- Comparative Analysis : In comparative studies with other antifungal agents like amphotericin B, this compound exhibited comparable efficacy at specific concentrations, suggesting it could be developed as an alternative treatment option .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chloro-3-(trifluoromethyl)phenyl)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with amines or phenols in the presence of a base like DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile at 65°C under reflux. For example, Sorafenib and Regorafenib derivatives are synthesized using this approach . Key variables affecting yield include:

- Solvent choice : Acetonitrile is preferred for its polarity and boiling point (65°C).

- Base selection : DABCO enhances reaction efficiency by deprotonating intermediates.

- Temperature control : Reflux at 65°C balances reaction rate and side-product formation.

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Methodological Answer: Characterization involves:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structure and substituent positions .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection (e.g., 254 nm) to quantify impurities (<2% by area).

Purity is assessed via GC-MS to detect volatile byproducts and elemental analysis to verify stoichiometry .

Q. What are common impurities in synthetic batches, and how are they mitigated?

Methodological Answer: Typical impurities include:

- Unreacted starting materials : Residual phenyl carbamate derivatives, minimized via extended reaction times (1–2 hours) .

- Hydrolysis products : Acetamide derivatives formed due to moisture; controlled by anhydrous conditions .

- Isomeric byproducts : E.g., meta-substituted analogs, reduced by optimizing electrophilic substitution conditions .

Purification involves recrystallization (hexane washes) and column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, slowing electrophilic substitution but stabilizing intermediates in SNAr reactions. The chloro substituent directs incoming nucleophiles to the para position via resonance. Experimental strategies include:

- Kinetic studies : Monitoring reaction progress via in-situ IR or NMR to identify rate-limiting steps.

- Computational modeling : DFT calculations to predict regioselectivity in Ullmann or Suzuki couplings .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

Methodological Answer: For large-scale synthesis:

- Catalyst screening : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity .

- Continuous flow systems : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. What methodologies are used to evaluate the biological activity of derivatives, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

- In vitro assays : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure anti-proliferative activity .

- SAR analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on IC₅₀ values. For example, (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed enhanced selectivity due to π-π stacking interactions .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .

Q. How should researchers address contradictory data in spectroscopic characterization or biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.